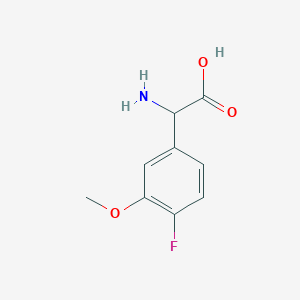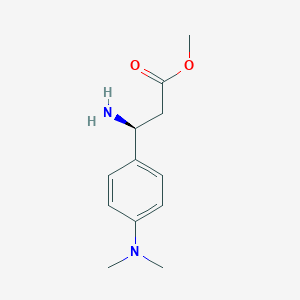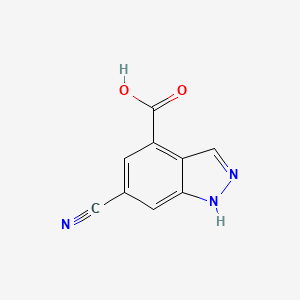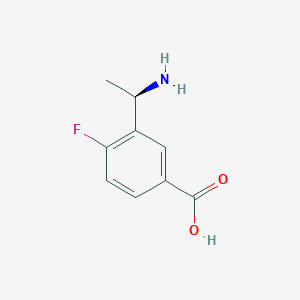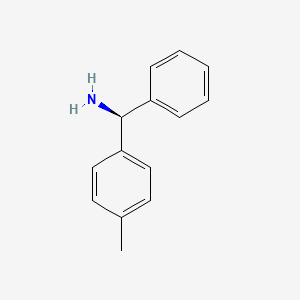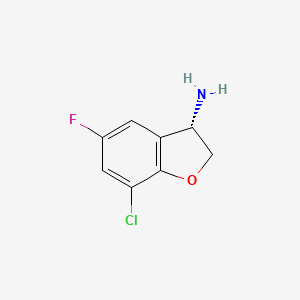
(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of a chlorine atom at the 7th position and a fluorine atom at the 5th position on the benzofuran ring. The compound also contains an amine group at the 3rd position, which is in the (3S) configuration. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
The synthesis of (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-hydroxyphenyl derivative, followed by the introduction of the chlorine and fluorine atoms through halogenation reactions. The amine group can be introduced through reductive amination or other suitable amination reactions. Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can be compared with other similar compounds, such as:
7-Chloro-2,3-dihydro-1-benzofuran-3-amine: Lacks the fluorine atom at the 5th position.
5-Fluoro-2,3-dihydro-1-benzofuran-3-amine: Lacks the chlorine atom at the 7th position.
2,3-Dihydro-1-benzofuran-3-amine: Lacks both the chlorine and fluorine atoms. The presence of the chlorine and fluorine atoms in this compound contributes to its unique chemical and biological properties, making it distinct from these similar compounds.
Eigenschaften
Molekularformel |
C8H7ClFNO |
|---|---|
Molekulargewicht |
187.60 g/mol |
IUPAC-Name |
(3S)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m1/s1 |
InChI-Schlüssel |
ZQJFFJROHCIJGX-SSDOTTSWSA-N |
Isomerische SMILES |
C1[C@H](C2=C(O1)C(=CC(=C2)F)Cl)N |
Kanonische SMILES |
C1C(C2=C(O1)C(=CC(=C2)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



